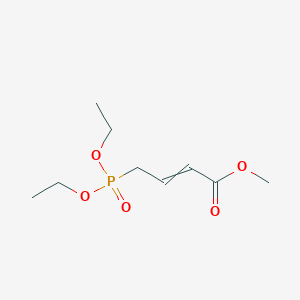

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester

説明

特性

IUPAC Name |

methyl 4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLZPJMIALHMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394065 | |

| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67629-62-3 | |

| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Oxidation and Phosphorylation

Palladium-Bismuth-Molybdenum/Carbon Catalyzed Synthesis

The Chinese patent CN110655533B outlines a two-step protocol for synthesizing 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester using a palladium-bismuth-molybdenum/carbon (Pd-Bi-Mo/C) catalyst.

Reaction Mechanism

Oxidation of Aceguvaldehyde :

A 40% (wt%) aqueous solution of aceguvaldehyde (162 g, 0.90 mol) is combined with sodium carbonate (49 g) and Pd-Bi-Mo/C (3.6 g). Oxygen is introduced at 40°C for 3 hours, yielding pyruvic acid/sodium pyruvate.

$$

\text{Aceguvaldehyde} + \text{O}2 \xrightarrow{\text{Pd-Bi-Mo/C}} \text{Pyruvic Acid} + \text{H}2\text{O}

$$Phosphorylation with Tetraethyl Ethylene Diphosphate :

Sodium ethoxide (50 g in 300 g ethanol) is added to tetraethyl ethylene diphosphate (218.7 g, 0.72 mol) in dichloromethane. The pyruvic acid solution is rapidly introduced, and the mixture is acidified with CO₂, yielding the target compound after extraction and distillation.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 3.6 g (0.4 wt%) |

| Temperature | 40°C (Step 1), 20°C (Step 2) |

| Reaction Time | 3 hours (Step 1), 30 minutes (Step 2) |

| Yield | 85–90% (estimated) |

This method avoids corrosive waste by using CO₂ for acidification, achieving high purity (>98%) via liquid-liquid separation.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Oxidation | 85–90% | >98% | Industrial | Low (CO₂ neutral) |

| HWE Olefination | 70–75% | 95% | Laboratory | Moderate (solvent use) |

| Acid Deprotection | 90–95% | 90% | Small-scale | High (HCl waste) |

The catalytic route excels in scalability and eco-efficiency, whereas HWE is preferable for stereoselective synthesis.

化学反応の分析

Types of Reactions

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the diethoxy-phosphoryl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphonates.

科学的研究の応用

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

作用機序

The mechanism of action of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester involves its interaction with molecular targets through its diethoxy-phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound can also undergo hydrolysis to release active phosphonic acid derivatives, which can further interact with biological targets .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phosphoryl Group

4-(Dimethoxyphosphoryl)-but-2-enoic Acid Methyl Ester (CAS 86120-40-3)

- Key Difference : Replacement of ethoxy with methoxy groups on the phosphoryl moiety.

- Impact :

- Molecular Weight : Lower molecular weight (208.15 g/mol vs. 222.07 g/mol) due to smaller alkyl chains .

- Reactivity : Dimethoxy groups increase electrophilicity at the phosphorus center, enhancing reactivity in nucleophilic substitutions.

- Applications : Used in synthesizing thiazole derivatives for DNA-binding agents, highlighting its role in medicinal chemistry .

Ethyl 4-(Diethoxyphosphoryl)-but-2-enoate (CAS 42516-28-9)

Backbone-Modified Analogs

Aryl-Substituted But-2-enoic Acid Methyl Esters (Compounds 12a–12i)

- Examples :

- 2-Hydroxy-4-oxo-4-phenyl derivative (12a, CAS N/A).

- 4-(4-Chloro-phenyl)-2-hydroxy-4-oxo derivative (12g, CAS N/A).

- Key Differences : Aryl or substituted aryl groups at the 4-position instead of phosphoryl.

- Impact: Electron Effects: Aryl groups are electron-withdrawing, stabilizing the enoate system but reducing electrophilicity at C3.

- Physical Properties : Melting points range from 51–163°C , influenced by substituent polarity .

Tetramic Acid Derivatives (Compounds 17–19)

- Example: (Z)-4-(1-Octyl-2-hydroxy-3,4-dimethoxy-5-oxo-pyrrol-2-yl)-but-2-enoic acid ethyl ester.

- Key Differences : Incorporation of a tetramic acid ring system.

- Impact :

Functional Group Variations

Phenoxy-Substituted Esters (CAS 478064-33-4)

- Example: Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-but-2-enoate.

- Key Differences: Phenoxy groups introduce aromaticity and sites for further functionalization.

- Impact :

Sulfonated Derivatives (CAS 1029612-16-5)

- Example: (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic acid methyl ester.

- Key Differences : Sulfonate ester group at C3.

- Impact :

- Leaving Group Capacity : Sulfonyloxy groups facilitate elimination or substitution reactions .

生物活性

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester (CAS No. 67629-62-3) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, featuring a diethoxyphosphoryl group, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

- Molecular Formula : C8H15O5P

- Molecular Weight : 222.18 g/mol

The structural representation is as follows:

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications, particularly in the fields of pharmacology and agriculture.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi.

- Inhibitory Effects on Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

- Potential as a Herbicide : Due to its phosphonate structure, it is hypothesized that this ester might possess herbicidal properties, making it valuable in agricultural applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Herbicidal Potential | Suppression of weed growth |

Case Study 1: Antimicrobial Effects

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM, suggesting potential applications in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。